Sodium 3-fluoro-2-methylbenzene-1-sulfinate

Description

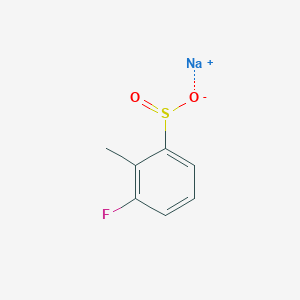

Sodium 3-fluoro-2-methylbenzene-1-sulfinate is an organosulfur compound characterized by a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 2-position, and a sulfinate (-SO₂⁻) group at the 1-position. As a sodium salt, it exhibits ionic solubility in polar solvents like water or methanol, making it useful in synthetic organic chemistry. Sulfinate salts are widely employed as nucleophiles in cross-coupling reactions or as precursors for sulfone derivatives.

Properties

Molecular Formula |

C7H6FNaO2S |

|---|---|

Molecular Weight |

196.18 g/mol |

IUPAC Name |

sodium;3-fluoro-2-methylbenzenesulfinate |

InChI |

InChI=1S/C7H7FO2S.Na/c1-5-6(8)3-2-4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

PNNDPGJWCOOZRM-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)[O-])F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Substitution Using DABSO

Method Overview:

DABSO (DABCO-bis(sulfur dioxide)) acts as a sulfur dioxide surrogate, enabling direct sulfinylation of aromatic compounds via Friedel–Crafts-type sulfination. This method allows for the direct synthesis of arylsulfinates, including fluorinated derivatives.

ArH + DABSO + Catalyst (e.g., AlCl3) → ArSO2Na

- Yields range from 70% to over 90%, depending on substituents.

- Electron-donating groups on the aromatic ring facilitate higher yields.

- The process proceeds via electrophilic aromatic substitution, with mechanistic evidence supporting a sulfonyl cation intermediate.

- This method is advantageous for functional group tolerance and directness.

- It avoids the use of hazardous reagents like sulfonyl chlorides directly.

Decarboxylation of Sodium Sulfonates via Barton-Type Reactions

Method Overview:

A novel route involves the decarboxylation of sodium sulfonates derived from aromatic carboxylic acids. This pathway employs photolytic Barton ester formation followed by RuCl₃-catalyzed oxidation to yield sodium arylsulfinates.

- Yields of 30–92% have been reported.

- The process allows for structural diversity, including fluorinated and methylated benzene derivatives.

- The method is suitable for synthesizing complex substituted sulfinates with high purity.

- This approach is particularly useful for late-stage functionalization of aromatic compounds.

- It offers a route to compounds that are difficult to access via direct sulfinylation.

Patented Methods: Reduction of Sulfonyl Chlorides with Sodium Sulfite or Hydrogensulfite in the Presence of Hydrogen Phosphate

Patent Overview:

A patented process involves reducing sulfonyl chlorides with sodium sulfite or hydrogensulfite in the presence of hydrogen phosphate, often in organic-aqueous mixtures, to produce sodium sulfinates efficiently.

- Yields of over 90% have been achieved.

- The process is adaptable for various substituted sulfonyl chlorides, including those bearing fluorine and methyl groups.

- Conditions include low-temperature reactions (0–5°C) with polar aprotic solvents like tetrahydrofuran.

- The method is suitable for large-scale synthesis and industrial applications.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Solvent/Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Reduction of sulfonyl chlorides | Sulfonyl chlorides | Na2SO3 or H2SO3 | Water/ethanol, 70–80°C | >85% | Widely used, scalable |

| DABSO sulfinylation | Aromatic hydrocarbons | DABSO, AlCl3 | Toluene, room temp | 70–90% | Direct, high selectivity |

| Barton decarboxylation | Sodium sulfonates | Photolysis, RuCl₃ | Light, ambient | 30–92% | Structural diversity |

| Alkylation of sodium arylsulfinates | Sodium arylsulfinate | Alkyl halides | DMA, base | 60–89% | Functional group tolerant |

| Patented reduction | Sulfonyl chlorides | Na2SO3/H2SO3 | Organic-water mixture | >90% | Industrial scale |

Chemical Reactions Analysis

Types of Reactions: Sodium 3-fluoro-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into sulfides.

Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines, thiols

Major Products:

Sulfonic Acids: Formed through oxidation

Sulfides: Formed through reduction

Substituted Benzene Derivatives: Formed through nucleophilic substitution

Scientific Research Applications

While the search results do not specifically mention "Sodium 3-fluoro-2-methylbenzene-1-sulfinate," they do provide information on the synthesis, reactivity, and applications of sodium sulfinates in general, which can be helpful in understanding the potential applications of this specific compound.

Sodium sulfinates are versatile building blocks that can be used to prepare many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions .

Synthesis of Sodium Sulfinates

Several methods exist for synthesizing sodium sulfinates:

- Reduction of Sulfonyl Chlorides A straightforward method involves reducing the corresponding p-toluenesulfonyl chloride with zinc/sodium carbonate in water to afford sodium p-toluenesulfinate hydrate .

- Decarboxylation Reaction Sodium sulfinates can be elegantly prepared through a key Barton-type decarboxylation reaction . The photolytic decarboxylation of the Barton ester is followed by RuCl3-catalyzed oxidation conditions .

- From Sulfinic Acids Sulfinate salts can be produced from sulfinic acids .

Potential Applications of this compound

Based on the information above, this compound could potentially be used in:

- Pharmaceutical Research: for the synthesis of multi-functionalized arene systems .

- Enzyme Inhibition: Modifications of similar compounds have shown inhibitory activity against kinases such as GSK-3β and ROCK-1.

- Antibacterial Applications: Benzenesulfonate derivatives have demonstrated antibacterial efficacy against various strains of bacteria.

Safety Considerations

Mechanism of Action

The mechanism of action of sodium 3-fluoro-2-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfinyl group to various substrates, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved include:

Enzymatic Reactions: It can inhibit or modify enzyme activity by reacting with active site residues.

Signal Transduction Pathways: It may interfere with cellular signaling by modifying key proteins involved in these pathways.

Comparison with Similar Compounds

Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

Structural Differences :

- Functional Group : Sodium 2-methylprop-2-ene-1-sulphonate contains a sulfonate (-SO₃⁻) group, whereas the target compound has a sulfinate (-SO₂⁻). Sulfonates are fully oxidized, rendering them less nucleophilic but more stable under acidic conditions.

- Backbone : The former features an allyl (propene) backbone, while the latter has an aromatic benzene ring with fluorine and methyl substituents.

Methyl Trifluoromethanesulfonate (CAS 333-27-7)

Reactivity and Hazards :

- Functional Group : Methyl trifluoromethanesulfonate is a sulfonate ester with a trifluoromethyl group, acting as a potent methylating agent. Its high electrophilicity contrasts with the nucleophilic sulfinate group in the target compound.

- Hazard Profile : Classified as flammable (H226) and corrosive (H314), methyl trifluoromethanesulfonate requires stringent handling protocols. Sodium 3-fluoro-2-methylbenzene-1-sulfinate, being a salt, is likely less volatile and corrosive, though specific hazard data are unavailable .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Functional and Structural Contrast :

- Sulfonyl Group : Sulfonylurea pesticides like metsulfuron methyl contain a sulfonamide (-SO₂NH-) linkage, unlike the sulfinate group. These compounds inhibit plant acetolactate synthase, a mode of action unrelated to sulfinate chemistry.

- Substituents : The target compound’s fluorine and methyl groups may enhance its metabolic stability in biological systems compared to triazine-based herbicides .

Comparative Data Table

Research Findings and Key Insights

- Reactivity : Sulfinates like this compound exhibit stronger nucleophilicity than sulfonates, enabling efficient formation of C-S bonds in cross-coupling reactions. The fluorine substituent may further polarize the sulfinate group, enhancing reaction rates .

- Thermal Stability : Aromatic sulfinate salts generally decompose above 200°C, whereas allylic sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) may degrade at lower temperatures due to unsaturated backbones .

- Spectroscopic Characterization : While direct data for the target compound are unavailable, sulfinate salts typically show distinct IR peaks at 1150–1200 cm⁻¹ (S=O stretching) and ¹H NMR shifts near δ 2.5–3.5 ppm for methyl groups adjacent to sulfinate moieties .

Biological Activity

Sodium 3-fluoro-2-methylbenzene-1-sulfinate is a sodium salt derived from 3-fluoro-2-methylbenzenesulfinic acid. This compound contains a sulfonate group attached to a benzene ring with both a fluorine atom and a methyl group. The unique structure of this compound suggests potential biological activities that warrant further investigation, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the fluorine atom enhances the compound's reactivity and solubility, making it a valuable intermediate in organic synthesis. The sulfonate group is known for its ability to improve solubility and bioavailability, which are critical factors in drug development.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₆FNaO₂S |

| Molecular Weight | 196.18 g/mol |

| Solubility | Soluble in water and polar solvents |

| Functional Groups | Sulfonate, Fluorine, Methyl |

Biological Activity

Research on the biological activity of this compound is limited but indicates several promising areas:

- Antimicrobial Properties : Compounds with sulfonate groups often exhibit antimicrobial effects. Initial studies suggest that this compound may inhibit the growth of certain bacteria, although specific data on its efficacy is still sparse.

- Pharmacological Potential : The fluorine atom may impart unique pharmacological properties, enhancing the compound's interactions with biological targets. This could lead to applications in treating various diseases, including potential roles as enzyme inhibitors or receptor modulators.

- Enzyme Interactions : Similar compounds have been shown to interact with enzymes, leading to inhibition or modulation of biochemical pathways. For instance, sodium sulfinates are known to act as versatile building blocks in synthesizing organosulfur compounds, which can influence biological pathways .

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are lacking, related compounds provide insights into its potential biological activities:

- A study on sodium sulfinates highlighted their role in enzyme inhibition and receptor binding, suggesting that this compound could exhibit similar properties .

- Research into other fluorinated sulfonates has shown promising results in inhibiting tumor cell proliferation. The introduction of fluorine has been linked to enhanced biological activity against various cancer cell lines .

Future Directions

Further research is necessary to elucidate the specific biological mechanisms of this compound. Key areas for future investigation include:

- In Vitro Studies : Conducting detailed in vitro studies to assess antimicrobial activity and enzyme inhibition.

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to determine therapeutic potential and safety profiles.

- Structure-Activity Relationship (SAR) Analysis : Investigating how structural modifications impact biological activity could lead to the development of more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.